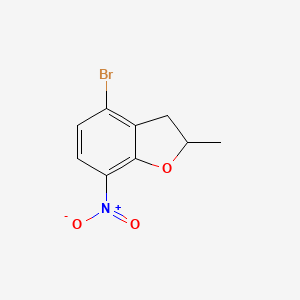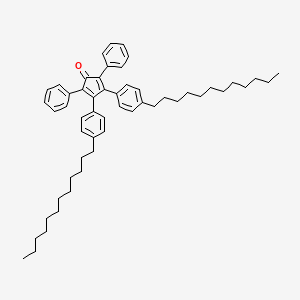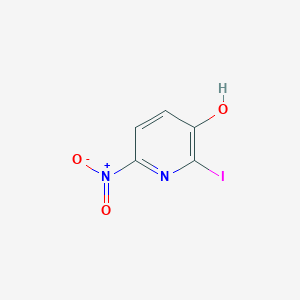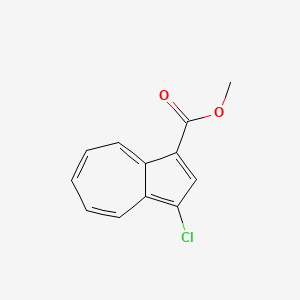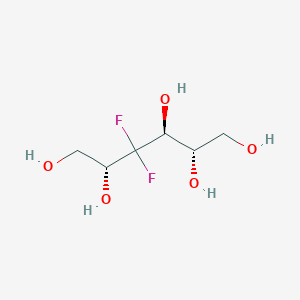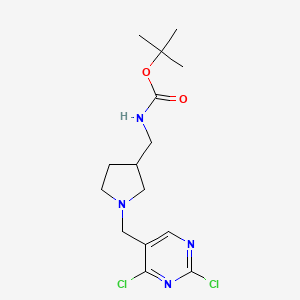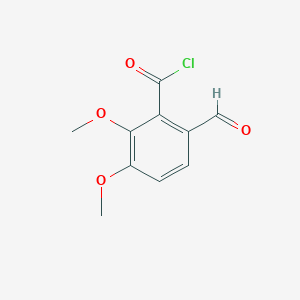
6-Formyl-2,3-dimethoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formyl-2,3-dimethoxybenzoyl chloride: is an organic compound with the molecular formula C10H9ClO4. It is a derivative of benzoyl chloride, featuring formyl and methoxy substituents on the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its reactive functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 6-Formyl-2,3-dimethoxybenzoyl chloride typically involves the chlorination of 6-formyl-2,3-dimethoxybenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature. The process involves the following steps:
- Dissolve 6-formyl-2,3-dimethoxybenzoic acid in THF.
- Add a catalytic amount of N,N-Dimethylformamide (DMF) to the solution.
- Slowly add thionyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by distillation or recrystallization to obtain this compound with a high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Formyl-2,3-dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (Et3N) or pyridine.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents such as ether or THF.
Major Products:
Nucleophilic Substitution: Amides, esters, or thioesters.
Oxidation: 6-Formyl-2,3-dimethoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Formyl-2,3-dimethoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactive functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can be employed in the synthesis of enzyme inhibitors, receptor ligands, and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and sealants .
Wirkmechanismus
The mechanism of action of 6-Formyl-2,3-dimethoxybenzoyl chloride involves its reactive functional groups, which can interact with nucleophiles, oxidizing agents, and reducing agents. The formyl group can undergo nucleophilic addition reactions, while the chloride group can participate in nucleophilic substitution reactions. These interactions enable the compound to modify other molecules and form new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethoxybenzoyl chloride: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
6-Formyl-2,3-dimethoxybenzoic acid: Contains a carboxylic acid group instead of a chloride group, affecting its reactivity and applications.
2,3-Dimethoxybenzaldehyde: Lacks the chloride group, limiting its use in nucleophilic substitution reactions
Uniqueness: 6-Formyl-2,3-dimethoxybenzoyl chloride is unique due to the presence of both formyl and chloride groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in various chemical syntheses and research applications .
Eigenschaften
Molekularformel |
C10H9ClO4 |
|---|---|
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
6-formyl-2,3-dimethoxybenzoyl chloride |
InChI |
InChI=1S/C10H9ClO4/c1-14-7-4-3-6(5-12)8(10(11)13)9(7)15-2/h3-5H,1-2H3 |
InChI-Schlüssel |
NWVFVYYLNQYIDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=O)C(=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


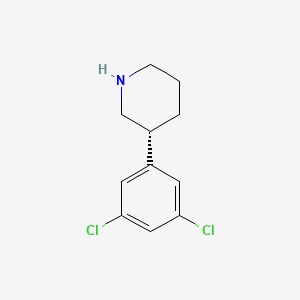
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)
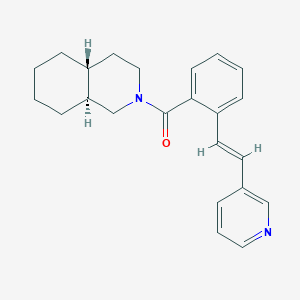
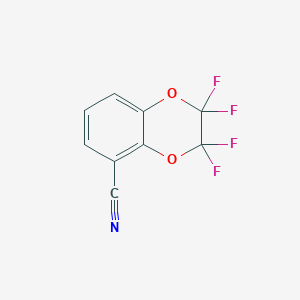
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
